3-methoxy-N-quinolin-5-ylbenzamide
Description
3-Methoxy-N-quinolin-5-ylbenzamide is a synthetic benzamide derivative characterized by a quinoline moiety attached via an amide linkage to a 3-methoxy-substituted benzoyl group. The compound’s structure combines the planar aromaticity of quinoline, which is frequently exploited in medicinal chemistry for its DNA-intercalating or enzyme-inhibiting properties, with the benzamide scaffold, a common pharmacophore in kinase inhibitors and antimicrobial agents.
Properties
CAS No. |
849118-86-1 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3g/mol |
IUPAC Name |
3-methoxy-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-6-2-5-12(11-13)17(20)19-16-9-3-8-15-14(16)7-4-10-18-15/h2-11H,1H3,(H,19,20) |
InChI Key |
LTNZCDTXAQGHJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-quinolin-5-ylbenzamide typically involves the reaction of 3-methoxybenzoic acid with quinoline-5-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(quinolin-5-yl)benzamide.
Reduction: Formation of 3-methoxy-N-(dihydroquinolin-5-yl)benzamide.
Substitution: Formation of 3-substituted-N-(quinolin-5-yl)benzamide derivatives.
Scientific Research Applications
3-methoxy-N-quinolin-5-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets in biological systems. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-methoxy-N-quinolin-5-ylbenzamide with two classes of related compounds derived from the evidence: triazole-quinoline derivatives () and fluorinated benzamides (). Key structural, synthetic, and functional distinctions are highlighted.
Structural and Functional Differences
Table 1: Structural and Bioactivity Comparison
Key Observations:
Substituent Effects: The 3-methoxy group in the target compound may enhance solubility compared to fluorinated analogs (), which prioritize metabolic stability and target affinity via electronegative fluorine .
Quinoline Positional Isomerism: The quinolin-5-yl group in the target compound contrasts with 3-quinolyl () and 7-quinolyl () derivatives. Positional differences influence steric and electronic interactions with biological targets, such as ATP-binding pockets in kinases or bacterial gyrases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
